2-(1,1-difluoroethyl)oxirane
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Overview
Description
2-(1,1-Difluoroethyl)oxirane is an organic compound with the molecular formula C4H6F2O It belongs to the class of oxiranes, which are three-membered cyclic ethers containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-difluoroethyl)oxirane typically involves the reaction of a suitable precursor with a fluorinating agent. One common method is the epoxidation of 2-(1,1-difluoroethyl)ethylene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions . This reaction proceeds via the formation of an epoxide ring, resulting in the desired oxirane compound.
Industrial Production Methods
Industrial production of this compound can be achieved through the catalytic oxidation of 2-(1,1-difluoroethyl)ethylene using air or oxygen in the presence of a silver catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)oxirane undergoes various chemical reactions, including:
Reduction: Reduction of the oxirane ring can yield difluoroethanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Difluoroacetaldehyde, difluoroacetic acid.
Reduction: Difluoroethanol derivatives.
Substitution: Functionalized oxirane derivatives.
Scientific Research Applications
2-(1,1-Difluoroethyl)oxirane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,1-difluoroethyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles . This reactivity is exploited in synthetic chemistry to introduce difluoroethyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
Ethylene oxide: A simpler oxirane without the difluoroethyl group.
Propylene oxide: Another oxirane with a methyl group instead of the difluoroethyl group.
1,2-Epoxybutane: An oxirane with a butyl group.
Uniqueness
2-(1,1-Difluoroethyl)oxirane is unique due to the presence of the difluoroethyl group, which imparts distinct chemical properties such as increased reactivity and stability compared to other oxiranes . This makes it particularly valuable in the synthesis of fluorinated compounds and materials with specialized applications .
Properties
IUPAC Name |
2-(1,1-difluoroethyl)oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c1-4(5,6)3-2-7-3/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFHQKWONCENOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CO1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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